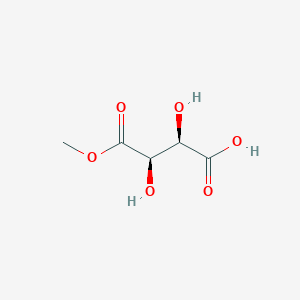![molecular formula C16H16FNO4S B3126395 Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333450-78-5](/img/structure/B3126395.png)
Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as Methyl FMPSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Guanidinium-Functionalized Anion Exchange Polymer Electrolytes
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized using an activated fluorophenyl-amine reaction, showing potential for precise control of cation functionality in polymer electrolytes for energy storage applications (D. Kim, A. Labouriau, M. Guiver, Y. Kim, 2011).
Nonsteroidal Antiandrogens
Research into nonsteroidal antiandrogens led to the synthesis of derivatives of 2-hydroxypropionanilides, revealing compounds with potent antiandrogen activity for treating androgen-responsive diseases. This includes compounds synthesized from activated fluorophenyl groups, providing insights into the structure-activity relationships vital for developing therapeutic agents (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Photoacid Generation in Polymer Chemistry
The study of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including those with 4-fluorophenyl groups, has provided insights into the mechanisms of photoacid generation, crucial for the development of advanced photolithography materials (F. Ortica, C. Coenjarts, J. Scaiano, H. Liu, A. Pohlers, J. Cameron, 2001).
Electroactive Polymers for Capacitors
Electroactive polymers synthesized from 3-(4-fluorophenyl)thiophene and related compounds have been explored for their potential in electrochemical capacitor applications, demonstrating the influence of molecular structure on the performance of energy storage devices (J. Ferraris, M. Eissa, I. D. Brotherston, David C. Loveday, 1998).
Preconcentration Techniques in Environmental Analysis
A method for the preconcentration of Cd(II) and Cu(II) ions in environmental samples was developed using an organic coprecipitant that includes a fluorophenyl group, demonstrating an efficient, sensitive, and environmentally friendly approach to trace metal analysis (C. Duran, D. Ozdes, D. Sahin, V. Bulut, A. Gundogdu, M. Soylak, 2011).
Propiedades
IUPAC Name |
methyl 2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12-3-9-15(10-4-12)23(20,21)18(11-16(19)22-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDCCQPAMMEEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)

![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)




![N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide](/img/structure/B3126377.png)
![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)
![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)

